Succinic Acid

Description

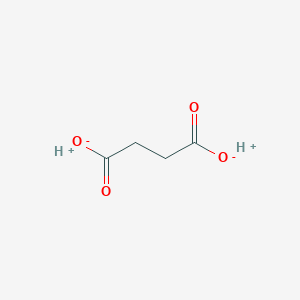

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYFGRWQOYBRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | succinic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-24-9 | |

| Record name | Butanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6023602 | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Succinic acid appears as white crystals or shiny white odorless crystalline powder. pH of 0.1 molar solution: 2.7. Very acid taste. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Liquid, Other Solid; Other Solid, Colourless or white, odourless crystals, Colorless odorless solid; [Hawley] White odorless solid; [HSDB] White fine crystals and fragments; [MSDSonline], Solid | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

455 °F at 760 mmHg (Decomposes) (NTP, 1992), 235 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

160 °C (open cup) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

5 to 10 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, ethyl ether, acetone, methanol; slightly soluble in deuterated dimethyl formamide; insoluble in toluene, benzene., 1 g sol in: 13 ml cold water; 1 ml boiling water; 18.5 ml alcohol; 6.3 ml methanol; 36 ml acetone; 20 ml glycerol; 113 ml ether, Practically insol in carbon disulfide, carbon tetrachloride, petroleum ether, IN 100 ML SOLVENT @ 25 °C: 9.0 G IN ETHANOL, 0.66 G IN ETHER, 0.02 G IN CHLOROFORM, In water, 8.32X10+4 mg/L @ 25 °C, 83.2 mg/mL | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.572 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.572 @ 25 °C/4 °C, BULK DENSITY: 55 LB/CU FT; NONHYGROSCOPIC | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000019 [mmHg], 1.91X10-7 mm Hg @ 25 °C /extrapolated/ | |

| Record name | Succinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

ASH, 0.1% max; IRON, 10 ppm max; LEAD, 5 ppm max; SULFATES, 0.05% max; HEAVY METALS, 10 ppm max | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE MINUTE MONOCLINIC PRISMS, Triclinic or monoclinic prisms | |

CAS No. |

110-15-6 | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinic acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | succinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB6MNQ6J6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 365 °F (NTP, 1992), 185,0-190,0 °C, 188 °C, 185 - 188 °C | |

| Record name | SUCCINIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Succinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00139 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SUCCINIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SUCCINIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Succinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000254 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Succinic Acid Biosynthesis and Metabolic Pathways

Central Metabolic Role of Succinic Acid

This compound, in its anionic form succinate (B1194679), is a critical component of core metabolic processes, directly linking it to the energy currency of the cell.

Intermediate in the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is a fundamental metabolic pathway for cellular respiration and the generation of energy in aerobic organisms. encyclopedia.pubnih.gov Within this cycle, succinate is a key intermediate. wikipedia.orgnih.govnih.gov The formation of succinate occurs from succinyl-CoA, a reaction catalyzed by the enzyme succinyl-CoA synthetase, which is coupled to the production of an ATP or GTP molecule. talentchemicals.comcreative-proteomics.com Subsequently, succinate is oxidized to fumarate (B1241708) by the enzyme succinate dehydrogenase (SDH), which is also known as Complex II of the mitochondrial electron transport chain. wikipedia.orgcreative-proteomics.com This oxidation reaction is a crucial step as it directly feeds electrons into the electron transport chain, contributing to the generation of the proton gradient necessary for ATP synthesis. wikipedia.orgcreative-proteomics.com The TCA cycle is a central hub for the metabolism of carbohydrates, fats, and proteins, all of which can lead to the formation of succinate. wikipedia.orgtalentchemicals.com

Biosynthetic Routes in Microorganisms

While this compound is a universal intermediate in the TCA cycle, certain microorganisms can produce it as a major fermentation end-product through specific biosynthetic pathways. nih.govchalmers.se These pathways are of significant interest for the bio-based production of this compound.

Reductive Branch of the TCA Cycle Pathways

Under anaerobic or microaerobic conditions, some microorganisms utilize a reductive branch of the TCA cycle to produce this compound. nih.govchalmers.seresearchgate.net This pathway operates in the reverse direction of the oxidative TCA cycle, starting from phosphoenolpyruvate (B93156) (PEP) or pyruvate (B1213749) and leading to the net production of succinate. chalmers.seresearchgate.net This reductive route is a key strategy for many natural this compound producers. nih.govfrontiersin.org

One of the primary routes for this compound biosynthesis via the reductive TCA cycle involves the carboxylation of phosphoenolpyruvate (PEP) to oxaloacetate, a reaction catalyzed by the enzyme PEP carboxylase (PPC). nih.govfrontiersin.orgresearchgate.net This pathway, often referred to as the rTCA (PPC) pathway, is prevalent in many microbes. frontiersin.org The subsequent steps involve the reduction of oxaloacetate to malate (B86768) by malate dehydrogenase (MDH), the dehydration of malate to fumarate by fumarase (FumABC), and finally, the reduction of fumarate to succinate by fumarate reductase (FrdABCD). nih.govfrontiersin.org The PPC enzyme plays a crucial role in CO2 fixation in this pathway. frontiersin.org Overexpression of the ppc gene has been shown to significantly enhance this compound production in engineered strains of Escherichia coli. nih.govnih.gov

Table 1: Key Enzymes in the Reductive TCA Cycle Pathway (PPC-Coupled)

| Enzyme | Abbreviation | Reaction Catalyzed |

| PEP Carboxylase | PPC | Phosphoenolpyruvate + CO₂ → Oxaloacetate + Pi |

| Malate Dehydrogenase | MDH | Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ |

| Fumarase | FumABC | Malate ⇌ Fumarate + H₂O |

| Fumarate Reductase | FrdABCD | Fumarate + NADH + H⁺ → Succinate + NAD⁺ |

This table outlines the primary enzymatic steps in the biosynthesis of this compound through the PPC-coupled reductive TCA cycle.

An alternative reductive TCA cycle pathway for this compound biosynthesis is coupled to the enzyme PEP carboxykinase (PCK). nih.govfrontiersin.org This pathway, known as the rTCA (PCK) pathway, is also found in various bacteria and fungi. frontiersin.org Similar to the PPC-dependent route, it begins with the carboxylation of PEP to form oxaloacetate. frontiersin.org However, the PCK-catalyzed reaction is reversible and can generate ATP when converting PEP to oxaloacetate, making it energetically more favorable for cell growth and succinate production under certain conditions. frontiersin.org The subsequent reduction steps from oxaloacetate to succinate are the same as in the PPC-coupled pathway, involving malate dehydrogenase, fumarase, and fumarate reductase. frontiersin.org The efficiency of the PCK pathway can be influenced by factors such as CO₂ concentration. frontiersin.org

Table 2: Comparison of PPC and PCK Pathways

| Feature | PEP Carboxylase (PPC) Pathway | PEP Carboxykinase (PCK) Pathway |

| Key Enzyme | PEP Carboxylase | PEP Carboxykinase |

| Energy Coupling | Does not generate ATP | Can generate ATP |

| Prevalence | Exists in almost all microbes | Exists in bacteria and fungi, especially natural this compound producers |

| CO₂ Fixation | Critical role in CO₂ fixation | Also a key CO₂-fixing enzyme |

This interactive table compares the key features of the two main reductive TCA cycle pathways for this compound biosynthesis.

Coupled to Pyruvate Carboxylase (PYC)

The biosynthesis of this compound can be coupled to the activity of pyruvate carboxylase (PYC), an enzyme that catalyzes the ATP-dependent carboxylation of pyruvate to form oxaloacetate. nih.govfrontiersin.org This pathway represents a key CO2-fixing step. frontiersin.org Once oxaloacetate is formed, it enters the reductive branch of the TCA cycle to be converted into this compound through the sequential action of malate dehydrogenase (MDH), fumarate hydratase (FumABC), and fumarate reductase (FrdABCD). nih.govfrontiersin.org

The reaction catalyzed by PYC is significant as it serves an anaplerotic role, replenishing oxaloacetate to maintain the balance of the TCA cycle. frontiersin.org This makes PYC a critical regulatory enzyme in this pathway. frontiersin.org Metabolic engineering strategies have focused on overexpressing heterologous PYC in host organisms like Escherichia coli to divert pyruvate towards oxaloacetate, thereby enhancing this compound production. researchgate.net For instance, an E. coli strain engineered to express PYC from Lactococcus lactis demonstrated a significant increase in succinate yield. researchgate.net

Coupled to Malic Enzyme (MAE)

Another pathway for this compound biosynthesis involves the malic enzyme (MAE). This enzyme directly converts pyruvate and CO2 into malate. nih.gov Subsequently, malate is converted to this compound via the actions of fumarate hydratase (FumABC) and fumarate reductase (FrdABCD). nih.gov There are two main forms of malic enzyme, MaeA and MaeB, which can utilize NADH and NADPH as cofactors, respectively. nih.gov Overexpression of NAD+-dependent malic enzyme in certain E. coli mutants has been shown to restore fermentative metabolism of glucose, with this compound being the primary fermentation product. semanticscholar.org

Glyoxylate (B1226380) Shunt Pathway (GAC Pathway)

The glyoxylate shunt is an anabolic pathway that serves as a variation of the tricarboxylic acid (TCA) cycle. sciencevivid.comwikipedia.org This pathway is particularly important for organisms growing on acetate (B1210297) or other C2 compounds as the sole carbon source. sciencevivid.com The key feature of the glyoxylate shunt is that it bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org

The pathway involves two key enzymes: isocitrate lyase (ICL) and malate synthase (MS). annualreviews.org Isocitrate lyase catalyzes the cleavage of isocitrate into succinate and glyoxylate. sciencevivid.comwikipedia.org Malate synthase then catalyzes the condensation of glyoxylate with acetyl-CoA to form malate. sciencevivid.com The net result is the conversion of two molecules of acetyl-CoA into one molecule of succinate and one molecule of malate. annualreviews.orgresearchgate.net This pathway is an anaplerotic reaction, replenishing the intermediates of the TCA cycle. annualreviews.org In the context of this compound production, the glyoxylate shunt offers a higher theoretical yield compared to some other pathways as it avoids the loss of carbon as CO2. researchgate.net

Oxidative Branch Pathway of the TCA Cycle

This compound is a natural intermediate of the oxidative branch of the tricarboxylic acid (TCA) cycle. nih.gov In this aerobic pathway, acetyl-CoA condenses with oxaloacetate to form citrate. frontiersin.org Through a series of enzymatic reactions involving citrate synthetase (GltA), aconitase (AcnAB), and isocitrate dehydrogenase (ICD), isocitrate is converted to α-ketoglutarate. nih.govnih.gov Subsequently, α-ketoglutarate is oxidatively decarboxylated to succinyl-CoA by the oxoglutarate dehydrogenase complex (OGDH). nih.gov Finally, succinyl-CoA synthetase (SucABCD) converts succinyl-CoA to succinate, a step that is coupled with substrate-level phosphorylation to generate ATP or GTP. nih.govnih.gov While this compound is produced, it is also consumed in the cycle, being further oxidized to fumarate by succinate dehydrogenase (SDH). nih.gov For the accumulation of this compound via this pathway, metabolic engineering strategies often involve the deletion or inhibition of succinate dehydrogenase to block its further conversion. researchgate.net

3-Hydroxypropionate Cycle (3HP Cycle)

The 3-hydroxypropionate (3HP) cycle is a carbon fixation pathway found in some green non-sulfur bacteria and chemotrophic archaea. libretexts.org This complex pathway involves 19 reactions and utilizes 13 multifunctional enzymes to fix three molecules of bicarbonate into one molecule of pyruvate. wikipedia.org Key enzymes in this cycle include acetyl-CoA carboxylase and propionyl-CoA carboxylase. libretexts.org

A portion of this cycle has been engineered into recombinant E. coli for the production of this compound. frontiersin.org In this engineered pathway, acetyl-CoA is carboxylated by acetyl-CoA carboxylase (ACC) to produce malonyl-CoA. frontiersin.orgnih.gov Malonyl-CoA is then converted to propionyl-CoA by the actions of malonyl-CoA reductase (MCR) and propionyl-CoA synthase (PCS). frontiersin.org Subsequently, propionyl-CoA is carboxylated by propionyl-CoA carboxylase (PCC) to form (S)-methylmalonyl-CoA, which can then be converted to succinyl-CoA and subsequently succinate. frontiersin.org This pathway has also been explored for the production of other valuable chemicals like 3-hydroxypropionic acid. nih.govnih.gov

This compound Production in Diverse Microbial Systems

A variety of microorganisms are capable of producing this compound, either naturally as a major fermentation end product or through metabolic engineering.

Natural Producers

Several microorganisms naturally produce significant amounts of this compound. These are often found in anaerobic environments, such as the rumen of cattle.

Non-Natural Producers

Corynebacterium glutamicum, a Gram-positive soil bacterium, is not a natural producer of this compound but has been metabolically engineered to become an efficient producer. asm.org This organism is attractive for industrial applications due to its GRAS (Generally Regarded As Safe) status. asm.org

Engineering strategies for this compound production in C. glutamicum have focused on:

Redirecting Carbon Flux: Overexpression of key anaplerotic enzymes such as pyruvate carboxylase (PYC) and phosphoenolpyruvate carboxylase (PPC) to channel more carbon towards the TCA cycle. nih.gov

Blocking Competing Pathways: Deletion of genes involved in the formation of byproducts like lactate (B86563) (ldhA) and acetate (pta, ackA, pqo). asm.org

Preventing Succinate Degradation: Knocking out genes encoding succinate dehydrogenase (sdhCAB) to prevent the oxidation of succinate. nih.gov

Enhancing Succinate Export: Overexpression of a succinate exporter to facilitate the secretion of the product. researchgate.net

Through these modifications, engineered C. glutamicum strains have been developed that can produce high titers of this compound under anaerobic conditions. nih.gov For example, by deleting the lactate dehydrogenase gene (ldhA) and overexpressing the pyruvate carboxylase gene (pyc), a strain was created that produced 146 g/L of this compound. nih.gov

| Genetic Modifications in C. glutamicum for this compound Production | Strategy |

| Overexpression of pyc and/or ppc | Increase anaplerotic flux |

| Deletion of ldhA, pta-ackA, pqo, cat | Eliminate byproduct formation |

| Deletion of sdhCAB | Prevent succinate oxidation |

| Overexpression of succinate exporter | Enhance product secretion |

Yarrowia lipolytica

The oleaginous yeast Yarrowia lipolytica is a promising host for this compound production due to its ability to utilize a wide range of carbon sources and its tolerance to low pH environments. researchgate.netresearchgate.net Metabolic engineering strategies in Y. lipolytica have primarily focused on disrupting the tricarboxylic acid (TCA) cycle to force the accumulation of succinate.

A key strategy involves the deletion or modification of the succinate dehydrogenase (SDH) complex, which is responsible for the conversion of succinate to fumarate. nih.gov Deletion of the SDH5 gene, which encodes a subunit of the SDH complex, in Y. lipolytica has been shown to lead to significant this compound accumulation and secretion. nih.gov However, complete deletion of SDH genes can impair the strain's ability to grow on glucose. nih.gov To circumvent this, researchers have engineered strains by truncating the promoter of the SDH1 gene, resulting in a significant reduction in SDH activity without negatively impacting glucose utilization. nih.gov Another approach involved replacing the native promoter of the SDH2 gene with an inducible promoter to control SDH activity. nih.gov

Engineered Y. lipolytica strains have demonstrated high-level this compound production in fed-batch fermentations. One engineered strain produced 110.7 g/L of this compound from glycerol (B35011) without pH control. researchgate.netnih.gov Another study reported a titer of up to 160 g/L from crude glycerol using a fed-batch strategy. nih.gov Reconfiguring the reductive TCA cycle in the mitochondria has also led to significant this compound production, reaching 111.9 g/L with a yield of 0.79 g/g of glucose in a pilot-scale fermentation. nih.gov

Table 1: this compound Production in Engineered Yarrowia lipolytica Strains

| Strain | Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|

| PGC202 | Δsdh5, Δach1, ScPCK overexpression, YlSCS2 overexpression | Glycerol | 110.7 | 0.53 | - | nih.gov |

| ST8578 | Truncated SDH1 promoter | Glucose | 35.3 | 0.26 | 0.60 | researchgate.net |

| H222-AZ2 | POT1 promoter replacing SDH2 promoter | Glycerol | 25 | 0.26 | 0.152 | nih.gov |

| Engineered Strain | Reconfigured reductive TCA cycle in mitochondria | Glucose | 111.9 | 0.79 | - | nih.gov |

| PGC01003 | Δsdh5 | Crude Glycerol | 160 | - | - | nih.gov |

Saccharomyces cerevisiae

Saccharomyces cerevisiae, a well-established industrial microorganism, has been extensively engineered for the production of this compound. tandfonline.com Its robustness and high tolerance to acidic and osmotic stress make it a suitable candidate for industrial-scale fermentation. tandfonline.comsemanticscholar.org Metabolic engineering strategies in S. cerevisiae for this compound production have explored both oxidative and reductive metabolic pathways. tandfonline.comfrontiersin.orgresearchgate.net

A common approach to enhance this compound production is to disrupt the oxidative TCA cycle by deleting the genes encoding the catalytic subunits of succinate dehydrogenase, namely SDH1 and SDH2. nih.govtandfonline.comoup.com This blockage prevents the conversion of succinate to fumarate, leading to its accumulation. To further channel the carbon flux towards succinate, the ethanol (B145695) biosynthesis pathways are often eliminated by deleting alcohol dehydrogenase genes (ADH). tandfonline.com

Three primary metabolic routes can be exploited for this compound production in S. cerevisiae: the oxidative branch of the TCA cycle, the reductive branch of the TCA cycle, and the glyoxylate cycle. frontiersin.orgnih.gov The reductive pathway is particularly attractive as it involves the fixation of carbon dioxide, leading to a higher theoretical yield. tandfonline.comfrontiersin.orgnih.gov This route has been established in the cytosol by overexpressing pyruvate carboxylase (PYC2), retargeting peroxisomal malate dehydrogenase (MDH3) to the cytosol, and expressing a fumarase from Escherichia coli. frontiersin.org

Engineered S. cerevisiae strains have achieved significant this compound titers. For instance, a quadruple deletion strain (Δsdh1Δsdh2Δidh1Δidp1) produced 3.62 g/L of this compound in shake flask cultures with a yield of 0.11 mol per mol of glucose. nih.gov Another engineered strain, utilizing glycerol as a carbon source and expressing a dicarboxylic acid transporter from Aspergillus niger, reached a maximum titer of 10.7 g/L. frontiersin.orgnih.gov Furthermore, studies have demonstrated the possibility of uncoupling cell growth from this compound production, allowing for stable production rates at near-zero growth rates. nih.govresearchgate.net

Table 2: this compound Production in Engineered Saccharomyces cerevisiae Strains

| Strain | Genetic Modification | Carbon Source | Titer (g/L) | Yield | Reference |

|---|---|---|---|---|---|

| Δsdh1Δsdh2Δidh1Δidp1 | Deletion of SDH1, SDH2, IDH1, IDP1 | Glucose | 3.62 | 0.11 mol/mol glucose | nih.gov |

| UBR2CBS-DHA-AnDCT-02 | "SA module" expression, AnDCT-02 transporter | Glycerol | 10.7 | 0.22 g/g glycerol | frontiersin.orgnih.gov |

| SUC-632 | Engineered industrial strain | Glucose | - | 0.61 mol/mol glucose | nih.govresearchgate.net |

Pichia kudriavzevii

Pichia kudriavzevii (also known as Issatchenkia orientalis) is a non-conventional yeast that has garnered attention for its potential in producing organic acids, including this compound, due to its remarkable tolerance to low pH conditions. nih.govnih.gov This characteristic is highly advantageous for industrial fermentation processes as it can reduce the costs associated with downstream processing. nih.gov

Metabolic engineering strategies have been applied to P. kudriavzevii to enhance its this compound production capabilities. nih.gov Similar to other yeasts, these strategies often involve modifications to the central carbon metabolism to direct flux towards the accumulation of specific organic acids. The company BioAmber has utilized P. kudriavzevii for the commercial production of bio-based this compound. nih.gov

Research into the transport mechanisms of dicarboxylic acids in P. kudriavzevii has identified key transporters that play a role in this compound accumulation. The JEN family of carboxylate transporters, specifically PkJEN2-1 and PkJEN2-2, have been found to be involved in the transport of this compound. nih.gov These transporters are active in importing succinate, fumarate, and L-malate into the cell. Inactivating these transporters has been shown to reduce the influx of this compound, leading to enhanced extracellular accumulation during the later stages of fermentation. nih.gov This suggests that controlling the transport of this compound is a viable strategy for improving production in P. kudriavzevii.

While detailed metabolic engineering pathways for this compound production in P. kudriavzevii are less extensively documented in publicly available research compared to S. cerevisiae and Y. lipolytica, its inherent acid tolerance and successful commercial application underscore its potential as a robust host for this compound biosynthesis. nih.govnih.govnih.gov

Regulatory Mechanisms of Succinate Dehydrogenase (SDH) Activity

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the tricarboxylic acid (TCA) cycle with oxidative phosphorylation. semanticscholar.org Its activity is tightly regulated by several mechanisms to meet the cell's energetic demands. semanticscholar.org

Post-translational Modifications (e.g., Phosphorylation, Succinylation)

The catalytic activity of SDH is modulated by post-translational modifications. nih.gov In mammalian cells, the SdhA subunit can be phosphorylated, which appears to decrease its activity. nih.gov Another significant modification is succinylation, a process where a succinyl group is added to a lysine (B10760008) residue. explorationpub.com The desuccinylation of the SDHA and SDHB subunits is catalyzed by the sirtuin SIRT5. nih.gov This modification has been implicated in the regulation of various metabolic pathways. nih.gov Reversible acetylation of multiple lysine residues in the mouse SdhA subunit has also been shown to reduce its catalytic activity. nih.gov

Substrate Availability

The activity of SDH is also regulated by the availability of its substrate, succinate, and the presence of inhibitors. Oxaloacetate, an intermediate of the TCA cycle, is a potent competitive inhibitor of SDH, binding to the succinate-binding site on the SDHA subunit. nih.govnih.gov The binding of oxaloacetate can significantly downregulate or even completely inhibit SDH activity. nih.gov Conversely, an increased concentration of succinate can promote the dissociation of oxaloacetate from the enzyme, thereby activating it. nih.gov This interplay between succinate and oxaloacetate concentrations allows for the modulation of SDH activity based on the metabolic state of the mitochondria. nih.gov

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is a tightly controlled process, regulated at the transcriptional level to adapt to changing environmental conditions and metabolic needs. This regulation is primarily orchestrated by a network of global and specific transcription factors that respond to signals such as oxygen availability, the redox state of the cell, and the nature of the carbon source. These regulatory proteins modulate the expression of genes encoding key enzymes in the this compound production pathways, thereby directing carbon flux towards or away from succinate formation.

In microorganisms like Escherichia coli, a model organism for metabolic engineering, several global transcription factors play pivotal roles. The Arc (anoxic respiration control) system, comprising the sensor kinase ArcB and the response regulator ArcA, is a key player in repressing aerobic metabolic pathways under anaerobic conditions. nih.gov This system is maximally activated during anaerobic fermentation, where it helps recycle NADH to NAD+ through the formation of products like succinate. nih.gov ArcA, when phosphorylated by ArcB in response to a reduced quinone pool (indicative of anaerobic conditions), acts as a transcriptional repressor for genes of the tricarboxylic acid (TCA) cycle. nih.govnih.govresearchgate.net For instance, ArcA directly binds to multiple sites in the promoter region of the sdhCDAB operon, which encodes succinate dehydrogenase, to repress its expression anaerobically. nih.gov This repression is crucial for preventing the oxidation of succinate and allowing its accumulation as a fermentation end product. Deletion of arcA leads to an increased flux through the TCA cycle even under anaerobic conditions. researchgate.net

Another critical global regulator in E. coli is the Catabolite Repressor/Activator (Cra), also known as FruR. nih.gov Cra is a dual-function transcription factor that controls carbon flow by responding to the intracellular concentration of fructose-1,6-bisphosphate (FBP). nih.gov In the context of this compound production, Cra has been shown to activate the expression of genes involved in the glyoxylate shunt (aceBA) and phosphoenolpyruvate (PEP) carboxylation (pck), both of which are important routes for succinate synthesis. nih.gov Interestingly, research has demonstrated a positive correlation between succinate production and the binding affinity of Cra for its effector, FBP. nih.gov Engineered mutations in Cra that enhance its binding to FBP can lead to increased activation of succinate biosynthesis genes, resulting in significantly higher this compound titers. nih.gov

The cAMP receptor protein (Crp) is another global regulator that influences this compound metabolism, primarily in response to carbon source availability. ethz.ch When glucose is scarce, intracellular levels of cyclic AMP (cAMP) rise, leading to the formation of the Crp-cAMP complex. This complex then activates the transcription of numerous genes, including those that can enhance this compound production. For example, Crp can directly activate the expression of the mdh gene (encoding malate dehydrogenase) and the gltA gene (encoding citrate synthase). nih.gov Furthermore, Cra can activate the expression of the crp gene itself, indicating a complex interplay between these global regulators. nih.gov

In the context of Actinobacillus succinogenes, a natural high-producer of this compound, transcriptional regulation also plays a key role in metabolic flux distribution. The deletion of the pflA gene, which encodes the pyruvate formate-lyase 1-activating protein, has been shown to significantly alter the expression of genes involved in both C3 and C4 pathways. oup.com For instance, a ΔpflA strain exhibits significantly higher expression levels of ldh (lactate dehydrogenase), pck (PEP carboxykinase), and frd (fumarate reductase) genes under dual-phase (aerobic-anaerobic) fermentation conditions compared to the wild type. oup.com This suggests that PflA may act as a repressor for these genes, and its removal redirects carbon flux.

In the yeast Saccharomyces cerevisiae, transcriptional control of this compound metabolism is also evident. Studies comparing high and low this compound-producing strains have highlighted the role of transcription factors like ADR1 and HAP4. researchgate.net For instance, a non-producing strain showed higher expression of HAP4 and lower expression of the ADR1 transcription factor compared to the best-producing strain. researchgate.netoup.com HAP4 is a global regulator of respiratory gene expression, while ADR1 is involved in the expression of genes for utilizing non-fermentable carbon sources. researchgate.net The differential expression of these regulators points to their involvement in controlling the metabolic switch between fermentation and respiration, which in turn affects succinate accumulation.

Environmental signals are crucial triggers for these transcriptional responses. The presence or absence of oxygen is a primary signal, sensed by systems like ArcAB in E. coli. nih.gov The redox state of the cell, reflected in the NADH/NAD+ ratio, also influences the activity of transcription factors. nih.gov Furthermore, the concentration of carbon dioxide can act as a signal, as it is a substrate for carboxylation reactions leading to succinate. dtu.dkfrontiersin.org Higher CO2 partial pressure has been shown to enhance the activity of key enzymes like PEP carboxykinase and promote carbon flux through the this compound pathway. dtu.dk

Interactive Data Table: Key Transcriptional Regulators of this compound Biosynthesis

| Organism | Transcription Factor | Target Gene(s)/Operon(s) | Regulatory Effect on Target | Impact on this compound Production |

| Escherichia coli | ArcA | sdhCDAB | Repression | Increases (under anaerobic conditions) |

| Escherichia coli | Cra | pck, aceB | Activation | Increases |

| Escherichia coli | Crp | mdh, gltA | Activation | Increases |

| Actinobacillus succinogenes | PflA (deletion) | ldh, pck, frd | Increased Expression | Redirects carbon flux |

| Saccharomyces cerevisiae | ADR1 | Genes for non-fermentable carbon source utilization | Lower expression in high producers | Correlated with higher production |

| Saccharomyces cerevisiae | HAP4 | Respiratory genes | Higher expression in low producers | Correlated with lower production |

Advanced Strategies for Enhancing Succinic Acid Bioproduction

Metabolic Engineering Approaches

Metabolic engineering offers a powerful toolkit to construct and optimize microbial cell factories for succinic acid production. frontiersin.orgfrontiersin.org These strategies primarily involve redirecting carbon flow, balancing cellular redox levels, optimizing the use of carbon dioxide, and improving the transport of substrates and products across the cell membrane. frontiersin.orgnih.gov By implementing these modifications, researchers have achieved significant increases in this compound titers and yields in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.govplos.org

Redirecting Carbon Flux

A primary goal of metabolic engineering for this compound production is to channel the flow of carbon away from competing metabolic pathways and towards the desired product. frontiersin.orgresearchgate.net This is typically achieved by inactivating genes responsible for the synthesis of by-products and enhancing the activity of enzymes central to the this compound production pathway. frontiersin.orgnih.gov

Under typical fermentation conditions, microorganisms produce a mixture of end products, including acetate (B1210297), lactate (B86563), and ethanol (B145695), which compete with this compound for carbon and reducing equivalents. frontiersin.orgmdpi.com Deleting the genes that encode key enzymes in these competing pathways is a common and effective strategy to increase this compound yield. frontiersin.orgfrontiersin.org

For instance, in E. coli, the deletion of genes such as ldhA (lactate dehydrogenase), pflB (pyruvate formate-lyase), pta (phosphotransacetylase), and ackA (acetate kinase) has been shown to significantly redirect carbon flux towards this compound. frontiersin.orgfrontiersin.orgscielo.br The inactivation of ldhA and pflB is particularly crucial as it blocks the primary routes for lactate and formate (B1220265) production, respectively. nih.govresearchgate.net Similarly, deleting genes involved in ethanol production, such as adhE, further funnels metabolic intermediates into the this compound pathway. researchgate.netnih.gov

Research has demonstrated the effectiveness of this approach. For example, a mutant E. coli strain with deletions in ldhA, pflB, poxB, and pta-ackA showed a 6.2-fold increase in the final concentration of this compound compared to the wild-type strain. frontiersin.org Another study reported that deleting ldhA alone in E. coli resulted in a 1.6-fold increase in the this compound yield. frontiersin.org

Table 1: Impact of Blocking Competitive Pathways on this compound Production in E. coli

| Genetic Modification | Effect on this compound Production | Reference |

|---|---|---|

| ΔldhA | 1.6-fold increase in yield | frontiersin.org |

| ΔpflB, ΔldhA | Considered an excellent candidate for this compound production | researchgate.net |

| Δldh, Δpta-ackA, ΔactA, ΔpoxB in C. glutamicum | Part of a strategy that led to a >30-fold increase in production | frontiersin.org |

| ΔldhA, ΔpflB, ΔpoxB, Δpta-ackA | 6.2-fold higher final concentration than wild-type | frontiersin.org |

To further enhance the redirected carbon flux, key enzymes within the this compound biosynthesis pathway are often overexpressed. frontiersin.orgnih.gov This strategy aims to pull metabolic intermediates through the pathway more efficiently, thereby increasing the final product concentration. plos.org

The primary enzymes targeted for overexpression include:

Phosphoenolpyruvate (B93156) (PEP) carboxylase (PPC): This enzyme catalyzes the conversion of phosphoenolpyruvate (PEP) and CO2 to oxaloacetate, a direct precursor to the reductive tricarboxylic acid (TCA) cycle branch leading to succinate (B1194679). frontiersin.orgfrontiersin.org Overexpression of ppc in E. coli has been shown to increase this compound concentration by 3.5-fold. frontiersin.org

PEP carboxykinase (PCK): Similar to PPC, PCK also carboxylates PEP to oxaloacetate, but this reaction is coupled with ATP formation, making it energetically favorable for cell growth and product synthesis. frontiersin.orgfrontiersin.org Overexpression of PCK from Actinobacillus succinogenes in a ppc mutant of E. coli resulted in a 6.5-fold increase in succinate production. asm.org

Pyruvate (B1213749) carboxylase (PYC): This enzyme converts pyruvate directly to oxaloacetate. frontiersin.orgfrontiersin.org Since E. coli naturally lacks this enzyme, heterologous expression of pyc from organisms like Lactococcus lactis or Rhizopus oryzae has been a successful strategy, leading to significant increases in this compound production. frontiersin.orgcnif.cnnih.gov For example, overexpressing the L. lactis pyc gene in an engineered E. coli strain resulted in a 25-fold increase in this compound production. frontiersin.org

Malate (B86768) dehydrogenase (MDH): This enzyme reduces oxaloacetate to malate. mdpi.comfrontiersin.org Overexpression of MDH has been identified as a key factor in enhancing succinate flux, particularly in organisms like Actinobacillus succinogenes. researchgate.net

Fumarase (Fum) and Fumarate (B1241708) reductase (Frd): These enzymes catalyze the final steps in the pathway, converting malate to fumarate and then fumarate to succinate, respectively. jmb.or.kr

Table 2: Effects of Overexpressing Key Enzymes on this compound Production

| Enzyme Overexpressed | Host Organism | Fold Increase in Production/Yield | Reference |

|---|---|---|---|

| PEP carboxylase (PPC) | E. coli | 3.5-fold increase in concentration | frontiersin.org |

| PEP carboxykinase (PCK) from A. succinogenes | E. coli (Δppc mutant) | 6.5-fold increase in production | asm.org |

| Pyruvate carboxylase (PYC) from L. lactis | E. coli (ΔadhE, ΔldhA) | 25-fold increase in production | frontiersin.org |

| Pyruvate carboxylase (PYC) from R. oryzae | S. cerevisiae (Δsdh2) | 1.2-fold increase in concentration | frontiersin.org |

| Malic enzyme (MaeB) | E. coli | 2.4-fold increase in production | frontiersin.org |

Balancing Redox Ratios (NADH/NAD+)

The production of succinate via the reductive TCA cycle is a process that consumes significant amounts of the reducing equivalent NADH. mdpi.comresearchgate.net Therefore, maintaining a high NADH/NAD+ ratio is crucial for maximizing this compound yield. frontiersin.orgmdpi.com The glycolysis of one mole of glucose generates only two moles of NADH, while the production of two moles of succinate requires four moles of NADH. mdpi.com This deficit necessitates strategies to increase NADH availability. mdpi.com

Metabolic engineering approaches to balance the redox ratio include:

Blocking NADH-competing pathways: As mentioned previously, deleting pathways for by-products like ethanol and lactate not only redirects carbon but also saves NADH that would otherwise be consumed in their formation. researchgate.netnih.gov

Utilizing carbon sources with higher reduction potential: Fermenting more reduced substrates, such as glycerol (B35011) or sorbitol, can naturally provide more NADH compared to glucose. mdpi.comconstructor.university

Engineering cofactor regeneration: Introducing or overexpressing enzymes that can regenerate NADH can be effective. For example, expressing a membrane-bound transhydrogenase (pntAB) from E. coli in Corynebacterium glutamicum increased the NADH/NAD+ ratio and led to a 16% higher this compound yield. nih.gov The glyoxylate (B1226380) pathway is another route that can be engineered to bypass CO2-releasing steps and conserve reducing equivalents. frontiersin.org

Electrochemical methods: In bioelectrochemical systems, an external electrode can provide electrons to the culture, which can be transferred to NAD+ to form NADH, thereby enhancing the efficiency of succinate production. mdpi.com

Optimizing CO2 Supplementation and Fixation

The synthesis of this compound involves the fixation of CO2, making its availability a critical factor for high-yield production. frontiersin.orgfrontiersin.orgmdpi.com Theoretically, the production of 1 kg of this compound can fix at least 0.37 kg of CO2. frontiersin.org Strategies to optimize CO2 utilization focus on both the external supply and the intracellular fixation efficiency. frontiersin.org

Key strategies include:

Increasing CO2 concentration: Supplying high concentrations of CO2 or bicarbonate (HCO3-) to the fermentation medium can drive the carboxylation reactions catalyzed by PPC and PCK. mdpi.compnas.org Adding 20 g/L of NaHCO3 to a culture of recombinant E. coli overexpressing PCK resulted in a 2.2-fold higher this compound titer. frontiersin.org

Overexpression of CO2-fixing enzymes: As discussed in section 3.1.1.2, enhancing the activity of enzymes like PPC, PCK, and PYC is a direct way to improve the rate of CO2 fixation. frontiersin.orgfrontiersin.org The choice of enzyme can be critical; for instance, PCK is often more effective than PPC at high bicarbonate concentrations. frontiersin.org

Enhancing bicarbonate transport: The passive diffusion of bicarbonate across the cell membrane is slow. frontiersin.org Overexpressing specific bicarbonate transporters, such as SbtA and BicA, can increase the intracellular concentration of HCO3-, making it more readily available for the carboxylation enzymes. frontiersin.org

Novel CO2 delivery systems: Technologies like CO2 micro-nano bubbles are being explored to increase the solubility and mass transfer of CO2 in the fermentation broth, thereby improving its utilization efficiency and reducing the need for costly carbonate supplements. mdpi.com

Improvement of Substrate or Product Transportation

The efficient transport of substrates into the cell and the export of the final product out of the cell are essential for a robust and productive fermentation process. nih.govmdpi.com Accumulation of this compound inside the cell can be toxic and can cause feedback inhibition of key enzymes. mdpi.com

Metabolic engineering strategies to improve transport include:

Enhancing substrate uptake: For some microorganisms, the natural glucose transport system (PTS) can be a limiting factor. Engineering alternative transport systems, such as expressing the galP (galactose permease) and glk (glucokinase) genes in E. coli, can improve glucose uptake and succinate production. d-nb.info

Improving product export: Overexpressing specific succinate exporter proteins can facilitate the removal of this compound from the cytoplasm, relieving product inhibition and toxicity. nih.govmdpi.com In E. coli, the dicarboxylic acid transporter DcuC is an important succinate exporter under anaerobic conditions. nih.govrsc.org

Eliminating product re-uptake: Deleting genes responsible for succinate import, such as dctA in E. coli, prevents the cell from re-consuming the this compound that has been exported, thereby increasing the net extracellular accumulation. nih.govrsc.org

Use of Multi-gene Deletion Strains

Building on the principle of debottlenecking, the creation of multi-gene deletion strains is a powerful technique for maximizing this compound production. This approach involves the simultaneous removal of several genes that either divert carbon away from the succinate pathway or consume succinate itself.

A prime example is the development of an S. cerevisiae strain specifically engineered for succinate production. The metabolic engineering strategy involved the targeted deletion of multiple genes. The primary deletion targeted SDH3, a gene encoding a subunit of the succinate dehydrogenase complex, which is the main consumer of succinate. nih.govresearchgate.net To further channel carbon flux towards succinate, genes involved in competing pathways were also removed. The deletion of SER3 and SER33, which encode for 3-phosphoglycerate (B1209933) dehydrogenase, was a non-intuitive step identified through computational modeling to interrupt glycolysis-derived serine synthesis. plos.orgnih.govresearchgate.net This forces the cell to rely on TCA cycle intermediates for the synthesis of essential amino acids like glycine (B1666218) and serine, thereby coupling biomass formation directly to the pathway that produces succinate. plos.orgnih.gov

Integration of Systems Biology and Directed Evolution

The complexity of metabolic networks often makes it difficult to predict the effects of genetic modifications. Therefore, the integration of systems biology with directed evolution has become an indispensable strategy. Systems biology, particularly through the use of genome-scale metabolic models, allows for in silico predictions of non-intuitive gene deletion targets that could lead to enhanced succinate production. plos.orgnih.govnih.gov

For instance, the use of an evolutionary programming method with an S. cerevisiae genome-scale metabolic model identified the deletion of the succinate dehydrogenase complex (SDH3) and 3-phosphoglycerate dehydrogenase (SER3/SER33) as a promising strategy to couple succinate production with biomass growth. plos.orgnih.govresearchgate.net

Following the creation of these rationally designed multi-gene deletion strains, directed evolution is employed to further optimize the phenotype. The engineered strains are cultivated for multiple generations under specific selective pressures. This process allows for the selection of mutants that have adapted to the genetic modifications and exhibit improved growth rates and higher this compound productivity. plos.orgnih.gov This combination of computational design and laboratory evolution has been shown to yield significant improvements, with one study reporting a 30-fold increase in succinate titer and a 43-fold improvement in the yield on biomass in an engineered S. cerevisiae strain. plos.orgnih.gov Transcriptome analysis of the evolved strains can then identify second-round metabolic engineering targets, such as the overexpression of isocitrate lyase (ICL1), to achieve even greater production levels. plos.orgsysbio.se

Process Optimization Strategies for Fermentation

Beyond genetic engineering, optimizing the fermentation process itself is critical for achieving high yields and productivity of this compound. This involves the design of advanced bioreactor systems and the use of cost-effective, sustainable feedstocks.

Bioreactor Systems (e.g., Electro-Bioreactors)

The choice of bioreactor system and fermentation mode significantly impacts the efficiency of this compound production. While batch and fed-batch fermentations are common, innovative systems are being explored to enhance performance. One such advancement is the use of electro-bioreactors, or microbial electrosynthesis cells (MECs). These systems can supplement the reducing power required for the conversion of sugars to this compound, thereby increasing yield and productivity. Research has shown that using electric MECs during the fermentation of corncob hydrolysate can lead to a 1.31-fold increase in this compound production. plu.mx

Fed-batch fermentation is another widely used strategy to achieve high product titers by preventing substrate inhibition and maintaining optimal nutrient levels. nih.govmdpi.com By uncoupling the cell growth phase from the production phase, carbon can be more efficiently directed towards this compound synthesis. unl.pt This method has been successfully applied to various feedstocks, including fresh cassava root, where it yielded a this compound concentration of 151.44 g/L. nih.gov

Fed-Batch and Continuous Fermentation Strategies

To overcome substrate inhibition and enhance productivity, fed-batch and continuous fermentation strategies are widely employed in this compound bioproduction.

Fed-batch fermentation allows for the controlled addition of nutrients during the fermentation process, which can help maintain optimal substrate concentrations and alleviate the inhibitory effects of high initial substrate levels. frontiersin.orgjmb.or.kr This strategy has been shown to improve both the final this compound concentration and productivity. frontiersin.org For example, an engineered Actinobacillus succinogenes strain produced 50 g/L of this compound with a yield of 0.79 g/g in a fed-batch fermentation with the addition of MgCO3 as a pH buffering agent. jmb.or.kr In another study, fed-batch fermentation of Actinobacillus succinogenes in a 2 L stirred bioreactor using sugarcane bagasse hydrolysate yielded approximately 72.9 g/L of this compound, with a productivity of 1.40 g/L/h. mdpi.com

Continuous fermentation offers the potential for high-volume, long-term production with enhanced productivity. rsc.orgup.ac.za In this mode, fresh medium is continuously added to the bioreactor while the fermented broth is simultaneously removed. jmb.or.kr This approach can maintain the microorganism in a state of high metabolic activity. mdpi.com Continuous fermentation of Mannheimia succiniciproducens LPK7 at a dilution rate of 0.1 h-1 and a glucose feed concentration of 18.0 g/l achieved a this compound productivity of 1.77 g/l/h. jmb.or.kr The use of immobilized cells in continuous processes is a promising strategy to further increase productivity. rsc.orgmdpi.com For instance, a continuous fermentation system with immobilized A. succinogenes in a packed-bed bioreactor using glycerol as a substrate reached a this compound concentration of 51.16 g/L and a maximum productivity of 2.15 g/L/h. rsc.org Another study using a fibre-bed bioreactor with immobilized A. succinogenes reported a maximum this compound productivity of 3.61 g L−1 h−1 in fed-batch mode. rsc.org

Table 2: Comparison of Fed-Batch and Continuous Fermentation for this compound Production

| Fermentation Strategy | Microorganism | Key Parameters | Succinate Titer (g/L) | Productivity (g/L/h) | Reference |

| Fed-Batch | Actinobacillus succinogenes AS-PMF | MgCO3 as buffer | 50 | N/A | jmb.or.kr |

| Fed-Batch | Actinobacillus succinogenes GXAS137 | Sugarcane bagasse hydrolysate | 72.9 | 1.40 | mdpi.com |

| Continuous | Mannheimia succiniciproducens LPK7 | Dilution rate: 0.1 h-1 | N/A | 1.77 | jmb.or.kr |

| Continuous | Actinobacillus succinogenes | Immobilized cells, Glycerol substrate | 51.16 | 2.15 | rsc.org |

| Fed-Batch | Actinobacillus succinogenes | Immobilized cells, Fibre-bed bioreactor | N/A | 3.61 | rsc.org |

Co-culturing Microorganisms

Co-culturing, the simultaneous cultivation of two or more microorganisms, presents an innovative approach to enhance this compound production by creating synergistic metabolic interactions. researchgate.net This strategy can lead to more efficient substrate utilization and the creation of a more favorable environment for the this compound-producing organism. researchgate.netnih.gov

The co-culture approach can also be designed to utilize different components of a complex substrate. For instance, one microorganism could be responsible for breaking down complex carbohydrates into simpler sugars, which are then fermented by the this compound-producing microorganism. frontiersin.org This can be particularly beneficial when using waste biomass as a feedstock. frontiersin.org

Downstream Processing for this compound Recovery and Purification

Downstream processing is a critical and often costly component of bio-based this compound production, accounting for a significant portion of the total production cost. nih.govresearchgate.net The goal is to separate and purify this compound from the fermentation broth, which contains a complex mixture of cells, nutrients, by-products, and other impurities. nih.govmdpi.com Several methods have been developed for this purpose, each with its own advantages and disadvantages. mdpi.com

Direct Crystallization